molecular formula C17H19N3O3 B3818110 8-methoxy-N-[(5-methylpyrazin-2-yl)methyl]chromane-3-carboxamide

8-methoxy-N-[(5-methylpyrazin-2-yl)methyl]chromane-3-carboxamide

Cat. No. B3818110
M. Wt: 313.35 g/mol
InChI Key: IIDNEIOHPAAULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-N-[(5-methylpyrazin-2-yl)methyl]chromane-3-carboxamide is a chemical compound that belongs to the class of chromanes. It is a synthetic compound that has been developed for scientific research purposes. This compound has gained significant attention in recent years due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 8-methoxy-N-[(5-methylpyrazin-2-yl)methyl]chromane-3-carboxamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and tumor processes. It is also believed to have an effect on the neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, it has been found to have a protective effect on neurons in the brain, which may be relevant to its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-methoxy-N-[(5-methylpyrazin-2-yl)methyl]chromane-3-carboxamide is its potential use in a wide range of scientific research applications. It has been found to have anti-inflammatory, analgesic, and antitumor properties, as well as potential use in the treatment of neurological disorders. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.

Future Directions

There are a number of future directions for research on 8-methoxy-N-[(5-methylpyrazin-2-yl)methyl]chromane-3-carboxamide. One possible direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in the treatment of other inflammatory conditions and tumors. Finally, further research is needed to fully understand the mechanism of action of this compound, which may help to optimize its use in various applications.

Scientific Research Applications

8-methoxy-N-[(5-methylpyrazin-2-yl)methyl]chromane-3-carboxamide has been studied for its potential applications in various fields of research. It has been found to have anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

8-methoxy-N-[(5-methylpyrazin-2-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-11-7-19-14(8-18-11)9-20-17(21)13-6-12-4-3-5-15(22-2)16(12)23-10-13/h3-5,7-8,13H,6,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDNEIOHPAAULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CNC(=O)C2CC3=C(C(=CC=C3)OC)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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